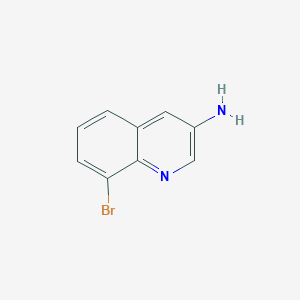

8-Bromoquinolin-3-amine

Übersicht

Beschreibung

8-Bromoquinolin-3-amine is an organic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoquinolin-3-amine typically involves the bromination of quinolin-3-amine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromoquinolin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, which can replace the bromine atom to form azido derivatives.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like stannous chloride in ethanol can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions include azido derivatives, oxidized quinoline compounds, and reduced amine derivatives. These products have various applications in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Bromination of quinoline | N-bromosuccinimide, chloroform |

| 2 | Amination | Amination agents under controlled conditions |

Medicinal Chemistry

8-Bromoquinolin-3-amine has shown potential as an anticancer agent . Preclinical studies indicate that it can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve the inhibition of specific protein kinases associated with cancer progression .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties , acting against both bacterial and fungal pathogens. It has been noted for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Biochemical Probes

In biochemical assays, this compound serves as a probe to study biological pathways. Its ability to chelate metal ions allows it to disrupt biological functions involving metal-dependent enzymes.

Organic Synthesis

As a versatile intermediate, this compound is utilized in the synthesis of more complex organic molecules. Its unique substitution pattern provides distinct sites for further functionalization, making it valuable in developing new pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines using MTT assays. Results indicated that the compound reduced cell viability significantly at concentrations as low as 20 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of this compound revealed that it exhibited a notable inhibition zone against Staphylococcus aureus. The study highlighted its mechanism of action through enzyme inhibition, demonstrating its potential as a new antimicrobial agent .

Wirkmechanismus

The mechanism of action of 8-Bromoquinolin-3-amine in medicinal applications involves its interaction with specific molecular targets. For instance, as an anticancer agent, it may inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinolin-8-amine: An isomer of 8-Bromoquinolin-3-amine, used in similar applications but with different reactivity due to the absence of the bromine atom.

8-Hydroxyquinoline: Another derivative of quinoline, widely used in coordination chemistry and as a chelating agent.

7-Bromoquinolin-8-ol: A related compound with different substitution patterns, used in various synthetic applications.

Uniqueness

This compound is unique due to the presence of the bromine atom at the 8-position, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Biologische Aktivität

8-Bromoquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by research findings and case studies.

This compound (C9H8BrN) is a brominated derivative of quinoline, characterized by its molecular weight of 210.07 g/mol. The synthesis typically involves the bromination of quinoline derivatives, such as 8-hydroxyquinoline, using reagents like N-bromosuccinimide in chloroform. The resulting compound can undergo various reactions including oxidation, reduction, and substitution, which are crucial for developing derivatives with enhanced biological properties.

Biological Activity

The biological activity of this compound has been extensively studied, revealing its potential as an anticancer, antibacterial, and antifungal agent. Below are key findings from recent research:

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced viability in breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antibacterial and Antifungal Properties

In addition to its anticancer effects, this compound has demonstrated antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. Moreover, it has shown antifungal activity against Candida albicans, making it a candidate for further development as an antimicrobial agent .

The mechanism of action of this compound involves its ability to chelate metal ions, which can disrupt essential biological processes in pathogens and cancer cells. This chelation leads to the inhibition of metalloproteins and enzymes critical for cellular function. Additionally, the compound's interaction with DNA has been suggested as a pathway for its cytotoxic effects against cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other quinoline derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antibacterial |

| 3-Amino-8-bromoquinoline | Structure | Moderate Anticancer |

| 2-Amino-6-bromoquinoline | Structure | Mild Antifungal |

| 4-Amino-7-bromoquinoline | Structure | Limited Antimicrobial |

This table highlights that while many quinoline derivatives exhibit biological activity, this compound stands out due to its potent anticancer effects and broad-spectrum antimicrobial properties.

Case Studies

- Anticancer Efficacy : A study published in Cancer Letters reported that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The study concluded that the compound's ability to induce apoptosis was a key factor in its efficacy .

- Antimicrobial Effectiveness : In a clinical trial assessing the efficacy of this compound against drug-resistant bacterial strains, it was found to inhibit growth at concentrations lower than traditional antibiotics. This positions it as a promising candidate for treating resistant infections .

Eigenschaften

IUPAC Name |

8-bromoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTYRZDRPHSJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627508 | |

| Record name | 8-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-15-0 | |

| Record name | 8-Bromo-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347146-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.